1-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyrrolidin-2-One
Description
This compound features a bicyclic imidazo[1,2-a][1,4]diazepine core fused with a pyrrolidin-2-one moiety. The pyrrolidinone group introduces hydrogen-bonding capacity, which may enhance solubility and target binding.
Properties
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12-2-1-4-16(12)9-10-6-13-7-11-14-3-5-15(11)8-10/h3,5,10,13H,1-2,4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPMVJSPLKPNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CNCC3=NC=CN3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepin-6-Yl)Methyl)Pyrrolidin-2-One is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the imidazodiazepine core and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 220.29 g/mol. The structure can be represented as follows:
Enzyme Interactions
Research indicates that this compound interacts with various enzymes and proteins. It has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways.
- Signal Transduction : It can modulate signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially influencing cellular responses to stimuli.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of derivatives of this compound. Notable findings include:
| Derivative | Activity | Mechanism |
|---|---|---|
| 3-Aryl Substituted Derivatives | Enhanced antimicrobial activity | Quaternization increases binding affinity to microbial targets |
| Carboxylic Acid Modifications | Varied antiviral activity | Altered interactions with viral RNA polymerase |
Antiviral Activity
The antiviral effects of the compound have been explored in various contexts. Research indicates that certain derivatives exhibit significant activity against RNA viruses by inhibiting viral replication processes.
Case Studies
- Study on Antiviral Efficacy : A study demonstrated that a derivative of the compound effectively inhibited human cytomegalovirus (HCMV) replication in vitro without significant cytotoxicity. This highlights its potential as a therapeutic agent against viral infections.
- Antimicrobial Efficacy : Another study reported that specific derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : The addition of a pyrrolidin-2-one group (target compound) likely improves aqueous solubility compared to the unsubstituted imidazo-diazepine core in . Conversely, the pyrazine-2-carboxamide analog () may exhibit greater lipophilicity, influencing membrane permeability .
- Molecular Weight : Derivatives with aromatic or bulky substituents (e.g., ) show significantly higher molecular weights (>500 g/mol), which may limit bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
